molecular formula C12H18FNO B12835807 2-Butylamino-1-(3-fluorophenyl)ethanol CAS No. 63991-37-7

2-Butylamino-1-(3-fluorophenyl)ethanol

Cat. No.: B12835807
CAS No.: 63991-37-7
M. Wt: 211.28 g/mol
InChI Key: VYSHHZZXEWZRRN-UHFFFAOYSA-N
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Description

2-Butylamino-1-(3-fluorophenyl)ethanol is a chemical compound with the molecular formula C12H18FNO It is characterized by the presence of a butylamino group attached to a 3-fluorophenyl ring, with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylamino-1-(3-fluorophenyl)ethanol typically involves the reaction of 3-fluorobenzaldehyde with butylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Butylamino-1-(3-fluorophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Butylamino-1-(3-fluorophenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butylamino-1-(3-fluorophenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butylamino-1-(4-fluorophenyl)ethanol
  • 2-Butylamino-1-(3-chlorophenyl)ethanol
  • 2-Butylamino-1-(3-bromophenyl)ethanol

Uniqueness

2-Butylamino-1-(3-fluorophenyl)ethanol is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interactions with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

63991-37-7

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-(butylamino)-1-(3-fluorophenyl)ethanol

InChI

InChI=1S/C12H18FNO/c1-2-3-7-14-9-12(15)10-5-4-6-11(13)8-10/h4-6,8,12,14-15H,2-3,7,9H2,1H3

InChI Key

VYSHHZZXEWZRRN-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(C1=CC(=CC=C1)F)O

Origin of Product

United States

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